molecular formula C16H15BrFNO3 B5591984 3-bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime

3-bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime

Cat. No.: B5591984
M. Wt: 368.20 g/mol
InChI Key: HAYCTPGCEYDLHU-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime is a useful research compound. Its molecular formula is C16H15BrFNO3 and its molecular weight is 368.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.02193 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Biodistribution

Compounds containing oxime groups and halogenated aromatics have been explored for their potential in radiosynthesis and biodistribution studies. For example, the study on cyclic RGD peptides conjugated with novel fluorinated aldehyde-containing prosthetic groups highlights the application of similar compounds in enhancing the specificity and effectiveness of radiotracers used in positron emission tomography (PET) imaging (Glaser et al., 2008). This research demonstrates how the chemical nature of prosthetic groups, similar to the one mentioned in your query, can significantly impact the biodistribution and tumor targeting efficiency of radiolabeled peptides.

Synthesis and Spectral Analysis

The synthesis and spectral analysis of benzaldehyde derivatives, including their oximes, are crucial for understanding their structural characteristics and reactivity. A study by Balachander and Manimekalai (2017) on 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes provides insights into the favored conformations of such compounds through computational analysis, which is fundamental for their application in various fields of chemistry and materials science (Balachander & Manimekalai, 2017).

Plant Growth Regulation

Benzaldehyde O-alkyloximes, through structural modification similar to the compound of interest, have been investigated for their role as new plant growth regulators. The study by Yoshikawa and Doi (1998) illustrates how the introduction of halogen atoms to the benzene ring of oximes can enhance their phytotoxic activity, offering a pathway to developing new agrochemicals (Yoshikawa & Doi, 1998).

Organic Synthesis and Functionalization

The functionalization of aromatic compounds, including halogenated benzaldehydes and their oximes, is a key area of research in organic synthesis. For instance, the selective ortho-bromination of substituted benzaldoximes for the synthesis of 2-bromobenzaldehydes, as described by Dubost et al. (2011), showcases the application of these compounds in creating intermediates for further chemical transformations (Dubost et al., 2011).

Properties

IUPAC Name

(NE)-N-[[3-bromo-5-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFNO3/c1-2-21-15-8-12(9-19-20)7-14(17)16(15)22-10-11-4-3-5-13(18)6-11/h3-9,20H,2,10H2,1H3/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYCTPGCEYDLHU-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NO)Br)OCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/O)Br)OCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.